Cas no 22831-42-1 (aluminum arsenide)

Aluminum arsenide (AlAs) is a III-V semiconductor compound with a zincblende crystal structure. It exhibits a direct bandgap of approximately 2.12 eV at room temperature, making it suitable for optoelectronic applications, including high-efficiency light-emitting diodes (LEDs) and laser diodes. AlAs is often used in heterostructures with gallium arsenide (GaAs) due to its closely matched lattice constant, enabling high-quality epitaxial growth. Its high thermal stability and electron mobility further enhance its utility in high-frequency and high-power devices. Additionally, AlAs serves as a barrier material in quantum well structures, contributing to advanced semiconductor research and device performance.
aluminum arsenide structure
aluminum arsenide structure
Product name:aluminum arsenide
CAS No:22831-42-1
MF:AlAs
MW:101.90313911438
MDL:MFCD00046166
CID:88383
PubChem ID:89859

aluminum arsenide Chemical and Physical Properties

Names and Identifiers

    • aluminum arsenide
    • alumanylidynearsane
    • Aluminium arsenide
    • arsanylidynealuminum
    • EINECS 245-255-0
    • Gallium aluminum arsenide
    • Aluminumarsenide
    • Aluminum monoarsenide
    • Aluminum monoarsenide (AlAs)
    • DTXSID9066831
    • Aluminum arsenide (AlAs)
    • 22831-42-1
    • Q2377230
    • Aluminum arsenide, 99,5%
    • MFCD00046166
    • Aluminum arsenide(AlAs)
    • MDL: MFCD00046166
    • Inchi: 1S/Al.As/q+3;-3
    • InChI Key: MDPILPRLPQYEEN-UHFFFAOYSA-N
    • SMILES: [Al].[As]

Computed Properties

  • Exact Mass: 105.93400
  • Monoisotopic Mass: 101.903
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 2
  • Rotatable Bond Count: 0
  • Complexity: 10
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 0A^2
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Semiconductor, zinc blende structure.2. density (g/ml, 25/4 ℃)
  • Density: 3.81
  • Melting Point: 1740°C
  • Boiling Point: 498.2±14.0 °C at 760 mmHg
  • Flash Point: 240.4±12.0 °C
  • Refractive Index: 2.94
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 0.00000
  • LogP: 0.06920

aluminum arsenide Security Information

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Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB250871-5g
Aluminum arsenide, 99,5%, - 20 mesh; .
22831-42-1 99,5%
5g
€170.00 2025-02-20
abcr
AB250871-5 g
Aluminum arsenide, 99,5%, - 20 mesh; .
22831-42-1 99,5%
5 g
€170.00 2023-07-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
14522-5g
Aluminum arsenide, 99.5% (metals basis)
22831-42-1 99.5%
5g
¥2019.00 2023-03-06
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
14522-25g
Aluminum arsenide, 99.5% (metals basis)
22831-42-1 99.5%
25g
¥7517.00 2023-03-06
abcr
AB250871-25g
Aluminum arsenide, 99,5%, - 20 mesh; .
22831-42-1 99,5%
25g
€657.00 2025-02-20
SHENG KE LU SI SHENG WU JI SHU
sc-278689-5 g
Aluminum arsenide,
22831-42-1
5g
¥1,655.00 2023-07-11
Aaron
AR003OHV-5g
Aluminum arsenide
22831-42-1 99%
5g
$181.00 2025-02-10
1PlusChem
1P003O9J-5g
Aluminum arsenide
22831-42-1 99.5% metals basis
5g
$196.00 2024-05-24
eNovation Chemicals LLC
Y1244836-5g
Aluminum arsenide
22831-42-1 99%
5g
$210 2025-02-21
eNovation Chemicals LLC
Y1244836-5g
Aluminum arsenide
22831-42-1 99%
5g
$210 2025-02-28

aluminum arsenide Related Literature

Additional information on aluminum arsenide

Introduction to Aluminum Arsenide (CAS No: 22831-42-1)

Aluminum arsenide, with the chemical formula AlAs, is a compound that has garnered significant attention in the field of materials science and electronics due to its unique properties. This compound, identified by the CAS number 22831-42-1, is a semiconductor material that finds applications in various high-tech industries. Its crystal structure, electronic bandgap, and thermal stability make it a promising candidate for optoelectronic devices, such as lasers and light-emitting diodes (LEDs). The increasing demand for efficient and compact electronic devices has driven research into the properties and potential applications of aluminum arsenide.

The synthesis of aluminum arsenide typically involves the reaction of aluminum with arsenic at high temperatures. This process requires precise control of temperature and pressure to ensure the formation of high-purity AlAs crystals. Recent advancements in synthetic techniques have improved the yield and quality of aluminum arsenide, making it more viable for industrial applications. Researchers have also explored novel methods, such as molecular beam epitaxy (MBE), which allow for the growth of AlAs with superior crystalline quality and minimal defects.

One of the most compelling aspects of aluminum arsenide is its electronic properties. As a direct-bandgap semiconductor, AlAs exhibits efficient light emission and absorption characteristics, which are critical for optoelectronic devices. The bandgap energy of AlAs is approximately 1.42 eV at room temperature, making it suitable for applications in the infrared region of the electromagnetic spectrum. This property has led to its use in infrared lasers, which are employed in various fields, including telecommunications, medical imaging, and military applications.

Recent research has focused on enhancing the performance of aluminum arsenide-based devices through doping and alloying. By introducing impurities such as gallium or nitrogen, researchers can modify the electronic properties of AlAs to tailor its behavior for specific applications. For instance, gallium-doped aluminum arsenide (GaAlAs) has been widely used in semiconductor lasers due to its tunable bandgap energy and high quantum efficiency. These advancements have opened up new possibilities for developing more sophisticated and efficient optoelectronic systems.

The thermal stability of aluminum arsenide is another key factor that contributes to its attractiveness as a material for electronic devices. AlAs can withstand high temperatures without significant degradation, making it suitable for use in environments where thermal stress is a concern. This property is particularly important for high-power lasers and LED systems, which generate substantial heat during operation. Studies have shown that AlAs can maintain its structural integrity at temperatures exceeding 800°C, ensuring reliable performance in demanding applications.

In addition to its electronic properties, aluminum arsenide also exhibits interesting optical characteristics. Its direct-bandgap nature allows it to emit light efficiently when excited by an external energy source. This property has been exploited in the development of highly efficient light-emitting diodes (LEDs) that operate in the infrared spectrum. These LEDs have found applications in remote sensing, fiber optic communications, and medical imaging systems. The ability to produce coherent infrared light makes AlAs-based LEDs particularly valuable for these technologies.

The potential applications of aluminum arsenide extend beyond optoelectronics. Researchers are exploring its use in thermoelectric devices, where its unique electrical and thermal properties could lead to more efficient energy conversion systems. Additionally, AlAs has shown promise in the field of spintronics, where its magnetic properties are being investigated for use in next-generation electronic devices that rely on electron spin rather than charge for data storage and processing.

Despite its promising properties, there are challenges associated with the production and application of aluminum arsenide. One major hurdle is the cost associated with large-scale synthesis and processing. However, ongoing research efforts are aimed at developing more cost-effective methods for producing high-quality AlAs crystals. Another challenge is the environmental impact of using arsenic-based compounds. While efforts are being made to minimize waste and reduce exposure during production processes, researchers are also exploring alternative materials that offer similar performance without relying on toxic elements.

The future prospects for aluminum arsenide look bright, with ongoing research efforts focused on expanding its range of applications and improving its performance characteristics. As technology continues to advance, it is likely that we will see even more innovative uses for this versatile semiconductor material. Whether in optoelectronics, thermoelectric systems, or spintronics, aluminum arsenide is poised to play a significant role in shaping the future of technology.

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(CAS:22831-42-1)aluminum arsenide
A1209310
Purity:99%
Quantity:25g
Price ($):389.0